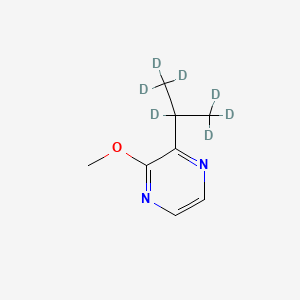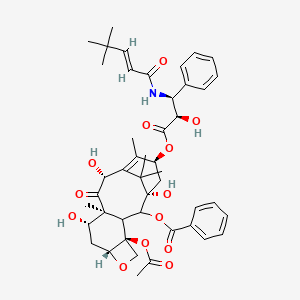
Dehydrodanshenol A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydrodanshenol A is a naturally occurring furanoditerpenoid isolated from the roots of Salvia przewalskii. It is known for its unique structure, which includes an acetonyl group on the C-11 position. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the field of diabetes research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dehydrodanshenol A involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Salvia przewalskii roots, followed by purification processes such as chromatography. Advances in synthetic biology and metabolic engineering are also being explored to enhance the production efficiency of this compound .
化学反应分析
Types of Reactions: Dehydrodanshenol A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the furan ring or the acetonyl group, leading to different oxidation states.
Reduction: Reduction reactions can alter the functional groups, potentially converting the acetonyl group to a hydroxyl group.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
科学研究应用
Dehydrodanshenol A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying furanoditerpenoids and their reactivity.
作用机制
Dehydrodanshenol A exerts its effects primarily by inhibiting Protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in regulating insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake, making it a promising candidate for diabetes treatment . The molecular targets and pathways involved include the PI3K/Akt and MAPK pathways, which are critical for cell survival and metabolism .
相似化合物的比较
Tanshinone IIA: Another diterpenoid from Salvia species, known for its anti-inflammatory and anti-cancer properties.
Cryptotanshinone: Exhibits similar inhibitory effects on PTP1B and is also studied for its anti-diabetic potential.
Salviamine A: A diterpenoid with an oxazole ring, isolated from Salvia yunnanensis.
Uniqueness of Dehydrodanshenol A: this compound stands out due to its specific acetonyl group at the C-11 position, which contributes to its unique reactivity and biological activity. Its non-competitive inhibition of PTP1B with an IC50 value of 8.5 μM highlights its potential as a therapeutic agent .
属性
分子式 |
C21H18O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
(10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)naphtho[1,2-g][1]benzofuran-11-one |
InChI |
InChI=1S/C21H18O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,10,24H,9H2,1-3H3/t21-/m0/s1 |
InChI 键 |
WJDNZDJWZBAWCP-NRFANRHFSA-N |
手性 SMILES |
CC1=C2C=CC3=C(C2=CC=C1)[C@](C(=O)C4=C3OC=C4C)(CC(=O)C)O |
规范 SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(C(=O)C4=C3OC=C4C)(CC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


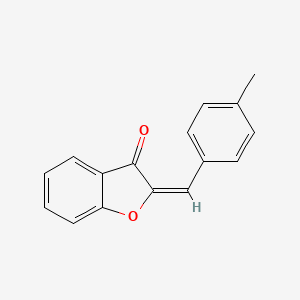
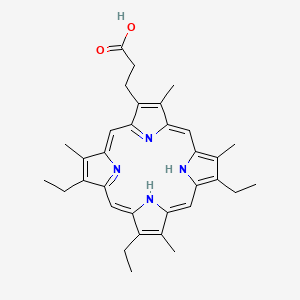
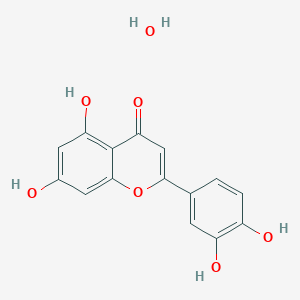
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
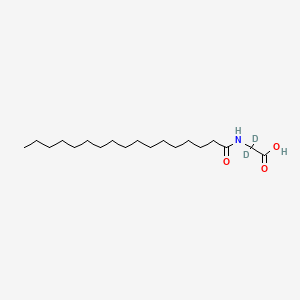
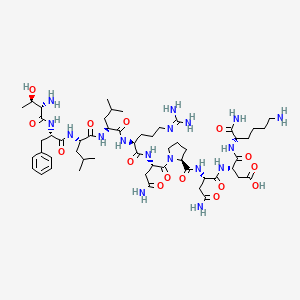
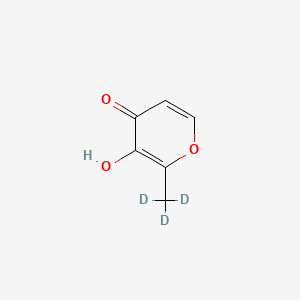
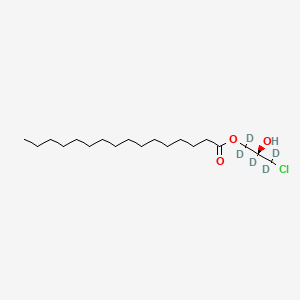
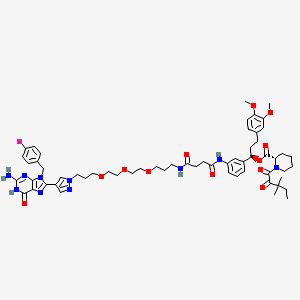

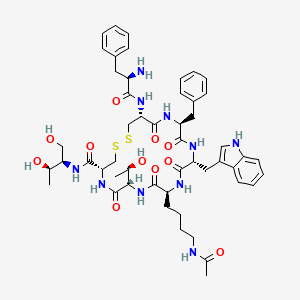
![N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[(7-ethyl-7-hydroxy-5-methyl-6-oxo-8-propan-2-ylpteridin-2-yl)amino]-3-methoxybenzamide](/img/structure/B12379854.png)
